2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride
Overview
Description
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 77797-87-6 . It has a molecular weight of 308.69 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H . This code provides a specific representation of the molecule’s structure.Mechanism of Action
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride acts as a nucleophile in substitution reactions. It reacts with a variety of electrophiles, including alkyl halides, acyl halides, and aryl halides. The reaction proceeds via a nucleophilic substitution mechanism, in which the nucleophile displaces the leaving group from the electrophile.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects. In animal models, this compound has been shown to have no significant adverse effects.
Advantages and Limitations for Lab Experiments
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride has several advantages for lab experiments. It is relatively inexpensive and is readily available from chemical suppliers. It is also relatively stable and has a long shelf life. Furthermore, it is easy to handle and store.
On the other hand, this compound has several limitations. It is a corrosive reagent and should be handled with caution. It is also toxic and should be handled with protective equipment. Furthermore, it is a strong acid and should not be used in reactions that involve nucleophilic compounds.
Future Directions
The use of 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride in organic synthesis is likely to increase in the future, as it is a versatile reagent that can be used in a wide range of reactions. Furthermore, its use in medicinal chemistry and drug discovery is likely to increase, as it is an important tool for the synthesis of small molecules. In addition, its use in the synthesis of organic electroactive materials, such as organic photovoltaic cells, is likely to increase in the future. Finally, its use in the synthesis of peptides, proteins, and other macromolecules is likely to increase in the future, as it is an important tool for the synthesis of these molecules.
Scientific Research Applications
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is used in various scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is used in the synthesis of small molecules, such as drugs, agrochemicals, and other small molecules. It is also used in the synthesis of peptides, proteins, and other macromolecules. Furthermore, this compound is used in the synthesis of organic electroactive materials, such as organic photovoltaic cells.
properties
IUPAC Name |
2-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTWWXFKNQKHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.